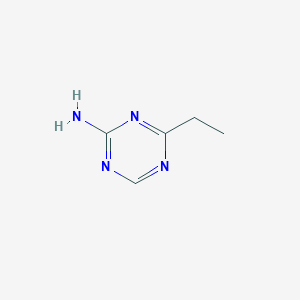

4-Ethyl-1,3,5-triazin-2-amine

Description

4-Ethyl-1,3,5-triazin-2-amine is a triazine derivative characterized by an ethyl group at the 4-position of the triazine ring. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, making them versatile scaffolds in medicinal chemistry and agrochemicals. For example, triazine derivatives with morpholino, aryl, or bulky substituents have shown EGFR inhibition, antileukemic activity, and procognitive effects . The ethyl group in this compound likely influences its electronic properties and solubility, distinguishing it from analogs with polar or bulky substituents .

Properties

IUPAC Name |

4-ethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-2-4-7-3-8-5(6)9-4/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBANARRFVKYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of chlorine atoms. The general reaction scheme is as follows:

C3N3Cl3+C2H5NH2→C3N3(C2H5)NH2+HCl

Industrial Production Methods: In industrial settings, the production of 4-ethyl-1,3,5-triazin-2-amine may involve the use of microwave irradiation to enhance reaction rates and yields. This method provides the desired product in less time and with higher purity compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other substituents on the triazine ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides and bases like cesium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted triazine derivatives.

Oxidation: Formation of oxidized triazine compounds.

Reduction: Formation of reduced triazine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-Ethyl-1,3,5-triazin-2-amine serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and catalysts.

Biological Research

The compound has been studied for its potential in biological applications:

- Enzyme Inhibition : Research indicates that 4-Ethyl-1,3,5-triazin-2-amine can inhibit specific enzymes involved in metabolic pathways. For example, it has shown interactions with enzymes critical for plant growth regulation and pest resistance .

- Anticancer Properties : Some studies have highlighted its potential anticancer activities. The compound's ability to form stable complexes with biological molecules may contribute to its effectiveness in inhibiting cancer cell proliferation .

Agrochemical Applications

4-Ethyl-1,3,5-triazin-2-amine is utilized in developing agrochemicals such as herbicides and pesticides. Its mechanism involves disrupting specific biochemical pathways in plants, making it effective for controlling weed populations. Field studies have demonstrated its efficacy in agricultural settings .

Case Studies and Research Findings

Several studies have explored the biological activities and applications of triazine derivatives:

Pharmacokinetics

The pharmacokinetic profile of 4-Ethyl-1,3,5-triazin-2-amine suggests good bioavailability due to its solubility in both water and organic solvents. Its stability at room temperature further supports its potential use in various laboratory and field applications .

Mechanism of Action

The mechanism of action of 4-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Key Observations :

- Polarity: Morpholino and methoxy groups increase polarity, improving water solubility compared to ethyl or aryl groups .

- Steric Effects: Bulky substituents (e.g., cycloamino, cyclopropyl) enhance target selectivity but may reduce bioavailability .

- Electronic Effects: Chloro and morpholino groups modulate electron density, influencing binding to enzymes like EGFR .

Pharmacological Activities

Key Findings :

- Anticancer Activity: Chloro and morpholino-substituted triazines (e.g., ) demonstrate potent EGFR inhibition, while ethyl-substituted analogs lack reported data .

- CNS Effects: Phenoxyalkyltriazines () show procognitive effects via 5-HT6 receptor modulation, suggesting substituent flexibility for CNS penetration.

- Antileukemic Activity: Bulky cycloamino and aryl groups () correlate with DNA intercalation and cytotoxicity .

Key Insights :

- Synthetic Complexity: Morpholino and chloro derivatives require controlled conditions (e.g., THF/Na₂CO₃) for high yields , whereas ethyl-substituted triazines may involve simpler alkylation.

- Thermal Stability : Higher melting points (e.g., 371°C in ) correlate with crystalline stability from hydrogen bonding .

Crystallographic and Conformational Analysis

- 4-Chloro-N-methyl-6-morpholino: The triazine and phenyl rings form a dihedral angle of 69.34°, stabilized by C–H⋯N and C–H⋯O hydrogen bonds .

- Ethyl Substituent Impact: The ethyl group likely induces minimal steric hindrance, allowing flexible binding compared to rigid morpholino or aryl groups .

Biological Activity

4-Ethyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Its structure features a triazine ring with three nitrogen atoms and three carbon atoms, along with an ethyl group at the 4-position and an amino group at the 2-position. This unique arrangement contributes to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Anticancer Properties

Recent studies have highlighted the potential of 4-Ethyl-1,3,5-triazin-2-amine as an anticancer agent. The compound has been investigated for its ability to inhibit various protein kinases involved in cancer progression. Notably, triazine derivatives have shown efficacy against key targets such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases.

A systematic review of s-triazine derivatives indicated that modifications in the structure can significantly enhance their anticancer activity. For instance, di-substituted s-triazines primarily inhibit topoisomerase and Bruton’s tyrosine kinase, while tri-substituted derivatives show stronger inhibition of EGFR and phosphatidylinositol-3-kinase (PI3K) .

Antimicrobial Activity

4-Ethyl-1,3,5-triazin-2-amine has also demonstrated antimicrobial properties. Research indicates that triazine derivatives can effectively target bacterial and fungal pathogens. The mechanism of action often involves disrupting cellular processes through interaction with microbial enzymes or structural proteins .

The biological activity of 4-Ethyl-1,3,5-triazin-2-amine is primarily attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biological targets. These interactions facilitate the binding of the compound to enzymes or receptors, leading to inhibition of their activity. The compound's pharmacokinetics suggest it is stable under physiological conditions, which enhances its potential therapeutic use .

Case Studies

- Antitumor Activity : A study evaluated various triazine derivatives for their ability to inhibit EGFR-TK in breast cancer cells. Among them, certain modifications to the triazine core led to significant improvements in inhibitory potency (IC50 values as low as 36.8 nM) .

- Apoptosis Induction : In MCF-7 breast cancer cells treated with specific triazine derivatives, flow cytometry analysis revealed increased early and late apoptotic cell populations after treatment with 4b at a concentration of 6 µM over 24 hours .

Comparative Analysis

The following table summarizes the biological activities of selected triazine derivatives compared to 4-Ethyl-1,3,5-triazin-2-amine:

| Compound | Activity Type | IC50 Value (nM) | Target |

|---|---|---|---|

| 4-Ethyl-1,3,5-triazin-2-amine | Anticancer | TBD | EGFR |

| Di-substituted s-triazines | Anticancer | ~25.9 | Wild-type EGFR |

| Tri-substituted s-triazines | Anticancer | ~6.5 | Mutant EGFR T790M/L858R |

| Triazine-hydrazone derivatives | Anticancer | ~500 | HCT116 cell lines |

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-1,3,5-triazin-2-amine, and how can purity be maximized?

Q. Which characterization techniques are critical for confirming the structure of 4-Ethyl-1,3,5-triazin-2-amine?

- Methodological Answer : Use NMR (1H, 13C) to confirm substituent positions and amine protons. HRMS validates molecular weight (e.g., m/z 170.24 g/mol ). IR spectroscopy detects NH₂ stretching (3200–3400 cm⁻¹). X-ray crystallography, though advanced, resolves bond angles and crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazine derivatives?

- Methodological Answer : Discrepancies often arise from experimental variables (e.g., cell lines, assay protocols). Standardize assays using in vitro models (e.g., MTT for cytotoxicity) and validate via dose-response curves. Cross-reference structural analogs (e.g., 4-(3-chlorophenyl)-triazines) to isolate substituent effects . Meta-analyses of published IC₅₀ values can identify trends or outliers .

Q. What computational tools are effective for predicting the reactivity of 4-Ethyl-1,3,5-triazin-2-amine in novel reactions?

Q. How can factorial design optimize reaction conditions for scaling triazine synthesis?

Q. What mechanistic insights support the development of 4-Ethyl-1,3,5-triazin-2-amine as a protease inhibitor?

Q. How do substituent modifications (e.g., ethyl vs. methyl) impact the SAR of triazin-2-amines?

- Methodological Answer : Synthesize analogs (e.g., 4-methyl, 4-ethyl, 4-propyl) and compare IC₅₀ values against biological targets. Hammett plots correlate electronic effects (σ values) with activity. For instance, ethyl groups enhance lipophilicity, improving membrane permeability in antibacterial assays .

Safety and Future Directions

Q. What protocols ensure safe handling of 4-Ethyl-1,3,5-triazin-2-amine in laboratory settings?

Q. How can AI accelerate the discovery of novel triazine-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.